molecular formula C16H23FN2O B5062836 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine CAS No. 6199-20-8

1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine

Cat. No. B5062836
CAS RN: 6199-20-8
M. Wt: 278.36 g/mol
InChI Key: IYPVKQFMVHZOOK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine, also known as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent agonist of the serotonin receptors and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine is not fully understood, but it is believed to work by modulating the activity of the serotonin receptors. It has been shown to act as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. By modulating the activity of these receptors, 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine may have therapeutic effects on various mental disorders.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to have analgesic properties, as it can reduce the perception of pain. Additionally, it has been shown to have sedative effects, which may contribute to its potential use as an anxiolytic.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine in lab experiments is its high affinity for the serotonin receptors, which makes it a potent agonist. This allows for the study of the effects of serotonin receptor activation on various physiological and biochemical processes. However, one limitation is that the exact mechanism of action of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of mental disorders. Another direction is to study its effects on other physiological and biochemical processes, such as inflammation and immune function. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine and its potential limitations.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 2-methylpentanoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using column chromatography to obtain pure 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine. The synthesis method has been well-established and is widely used for the production of 1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine.

Scientific Research Applications

1-(4-fluorophenyl)-4-(2-methylpentanoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a potential candidate for the treatment of various mental disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as a pain reliever, as it has been shown to have analgesic properties.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-3-4-13(2)16(20)19-11-9-18(10-12-19)15-7-5-14(17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPVKQFMVHZOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387451
Record name ST50590065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one

CAS RN

6199-20-8
Record name ST50590065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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